2,2,3,4,4,4-Hexafluorobutyric acid

Description

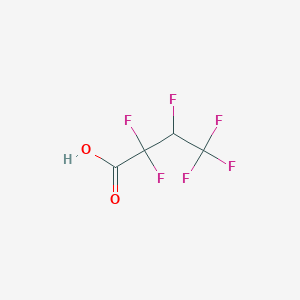

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,4,4,4-hexafluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O2/c5-1(4(8,9)10)3(6,7)2(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLUIEGTKBIKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626970 | |

| Record name | 3H-Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-90-8 | |

| Record name | 3H-Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,4,4,4-Hexafluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2,2,3,4,4,4-Hexafluorobutyric acid

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,3,4,4,4-Hexafluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Partial Fluorination

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design. Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3][4][5] While perfluorinated compounds have their place, it is often the nuanced introduction of fluorine, creating partially fluorinated chiral centers, that offers the most sophisticated tool for fine-tuning pharmacological profiles.

This guide focuses on one such molecule: this compound. With its distinct fluorination pattern—a difluoro-α-carbon, a trifluoromethyl-γ-carbon, and a crucial C-H bond at the β-position—this molecule represents a valuable and stereochemically rich building block for novel therapeutics. Its structure provides a unique combination of electronic properties and conformational constraints that are highly sought after in medicinal chemistry.

This document serves as a technical treatise for researchers, providing a proposed synthetic pathway grounded in established organofluorine chemistry and a detailed roadmap for its structural characterization and safe handling.

Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name 2,2,3,4,4,4-hexafluorobutanoic acid, is a partially fluorinated carboxylic acid. The presence of a hydrogen atom at the C3 position makes it structurally distinct from its more common analogue, heptafluorobutyric acid. This single C-H bond introduces a chiral center, making enantioselective synthesis a key consideration for its application in pharmaceuticals.

| Property | Value | Source |

| IUPAC Name | 2,2,3,4,4,4-hexafluorobutanoic acid | [6] |

| Molecular Formula | C₄H₂F₆O₂ | [6] |

| Molecular Weight | 196.05 g/mol | [6] |

| CAS Number | 379-90-8 | [6] |

| Canonical SMILES | C(C(C(=O)O)(F)F)(C(F)(F)F)F | [6] |

| InChIKey | AZLUIEGTKBIKSG-UHFFFAOYSA-N | [6] |

| Appearance | Assumed to be a liquid at room temperature | N/A |

| Density | 1.645 g/mL (for similar heptafluorobutyric acid) | N/A |

| Boiling Point | ~120 °C (for similar heptafluorobutyric acid) | N/A |

Proposed Synthesis Pathway: A Reformatsky-Based Approach

Direct, published synthetic routes for this compound are not widely available in the literature, likely due to the specific challenges of its stereoselective construction. Therefore, a robust and logical pathway is proposed here, based on the well-established Reformatsky reaction, which is known for its efficacy in forming β-hydroxy esters from α-halo esters and carbonyl compounds.[7][8][9]

Rationale and Strategy

The core challenge is the formation of the C2-C3 bond, connecting a difluoroacetyl group to a trifluoroethyl group containing a hydrogen atom. The Reformatsky reaction is ideally suited for this transformation.

The strategy involves:

-

Formation of a Reformatsky Reagent: Ethyl bromodifluoroacetate is reacted with activated zinc dust to form an organozinc enolate. This reagent is nucleophilic but generally less reactive than Grignard or organolithium reagents, preventing self-condensation.[9]

-

Nucleophilic Addition: The organozinc enolate is reacted with trifluoroacetaldehyde (CF₃CHO). This carbonyl compound provides the C3 and C4 carbons with the correct fluorination pattern.

-

Hydrolysis: The resulting β-hydroxy ester is first dehydroxylated and then the ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

This approach allows for the direct construction of the required carbon skeleton with the specific fluorine substitution pattern.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

Ethyl bromodifluoroacetate (BrCF₂COOEt)

-

Zinc dust (<10 micron, activated)

-

Iodine (catalytic amount)

-

Trifluoroacetaldehyde (CF₃CHO) or its hydrate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Protocol:

-

Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.5 equivalents) and a crystal of iodine. Gently heat the flask until the iodine color disappears, indicating zinc activation. Cool to room temperature.

-

Reagent Formation: Add anhydrous THF to the flask. Add ethyl bromodifluoroacetate (1.0 equivalent) dropwise via a syringe while stirring. A gentle exotherm should be observed. Stir the mixture at room temperature for 1 hour to ensure complete formation of the Reformatsky reagent.

-

Condensation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of trifluoroacetaldehyde (1.1 equivalents) in anhydrous THF dropwise. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR of an aliquot.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude β-hydroxy ester can be purified by column chromatography.

-

Hydrolysis: The purified ester is then hydrolyzed. Add a solution of NaOH (2.0 equivalents) in a water/ethanol mixture. Heat the reaction to reflux and stir for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Final Isolation: Cool the mixture to room temperature and acidify with aqueous HCl until the pH is ~1. Extract the aqueous layer with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Structural Characterization

Caption: General workflow for the structural characterization of the title compound.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - -COOH Proton: A broad singlet, typically > 10 ppm.- C3-H Proton: A complex multiplet (doublet of quartets of triplets), likely around 4.5-5.5 ppm, due to coupling with the adjacent CF group (large ²JHF), the CF₃ group (³JHF), and the CF₂ group (³JHF). |

| ¹⁹F NMR | - -CF₃ Group: A doublet due to coupling with the C3-H proton (³JFH).- -CF₂ Group: Two diastereotopic fluorine atoms appearing as an AB quartet, with each line further split into doublets by coupling to the C3-H proton (³JFH).- -CF Group: A complex multiplet due to coupling with the C3-H proton (²JFH), the CF₃ group (³JFF), and the CF₂ group (³JFF). |

| ¹³C NMR | - C1 (-COOH): ~165-175 ppm, likely a triplet due to coupling with the C2-F₂ atoms.- C2 (-CF₂-): ~110-120 ppm, a triplet due to C-F coupling, further split by adjacent nuclei.- C3 (-CHF-): ~70-80 ppm, a doublet due to C-H coupling, further split by adjacent fluorine atoms.- C4 (-CF₃): ~120-130 ppm, a quartet due to C-F coupling. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad absorption from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp absorption around 1700-1725 cm⁻¹.- C-F Stretches: Multiple strong, sharp absorptions in the fingerprint region, typically 1100-1400 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Peak at m/z = 196.00 (for C₄H₂F₆O₂).- Key Fragments: Loss of -COOH (m/z = 151), loss of -CF₃ (m/z = 127). |

Characterization Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified acid into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or D₂O). Chloroform-d is often suitable for fluorinated organic molecules.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹⁹F, and ¹³C NMR spectra. For ¹⁹F NMR, a standard like CFCl₃ is used as a reference (0 ppm). Long acquisition times may be needed for ¹³C NMR to achieve a good signal-to-noise ratio.

Safety and Handling

This compound is a corrosive and hazardous chemical that must be handled with appropriate precautions.

-

Primary Hazards:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

Corrosive to the respiratory tract.

-

-

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.

-

Ensure that eyewash stations and safety showers are immediately accessible.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

-

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water if the person is conscious. Seek immediate medical attention.

-

Applications in Drug Discovery and Development

The unique structure of this compound makes it a highly valuable building block in medicinal chemistry. The introduction of fluorinated motifs can significantly improve the pharmacological properties of drug candidates.[2][3][4]

-

Metabolic Blocking: The strong C-F bonds are resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating this acid or its derivatives can block metabolic "soft spots" in a drug molecule, increasing its half-life and overall exposure.[5]

-

Modulation of pKa: The powerful electron-withdrawing effect of the fluoroalkyl groups significantly increases the acidity of the carboxylic acid. This property can be used to fine-tune the pKa of nearby functional groups in a larger molecule, which can impact solubility, cell permeability, and receptor binding.[5]

-

Conformational Control: The bulky trifluoromethyl and difluoromethyl groups can impose specific conformational constraints on a molecule. This can lock the molecule into a bioactive conformation, increasing its binding affinity and selectivity for a biological target.

-

Bioisosteric Replacement: The hexafluorobutyric acid moiety can serve as a bioisostere for other chemical groups. For example, its unique steric and electronic profile can mimic that of larger alkyl or aromatic groups while providing enhanced metabolic stability. The development of tailor-made amino acids from precursors like this is a key strategy in modern drug design.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C4H2F6O2 | CID 22617161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,3,4,4,4-Hexafluorobutyric Acid (CAS 379-90-8)

This guide provides a comprehensive overview of 2,2,3,4,4,4-hexafluorobutyric acid, a unique fluorinated building block for researchers, scientists, and professionals in drug development and materials science. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information, theoretical predictions, and expert analysis to offer a robust technical profile.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly alter a molecule's steric profile, lipophilicity, metabolic stability, and binding affinity. This compound (CAS 379-90-8) represents a structurally distinct fluorinated carboxylic acid, offering a unique pattern of fluorine substitution that can be exploited in the design of novel chemical entities. Its utility as a synthetic intermediate stems from the reactive carboxylic acid handle, which allows for its incorporation into a wide array of larger molecular scaffolds.

Physicochemical and Computed Properties

Precise experimental data for this specific isomer is not widely reported. However, a combination of data from chemical suppliers and computational models provides a solid foundation for its key properties.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 379-90-8 | PubChem[1] |

| Molecular Formula | C₄H₂F₆O₂ | PubChem[1] |

| Molecular Weight | 196.05 g/mol | PubChem[1] |

| IUPAC Name | 2,2,3,4,4,4-hexafluorobutanoic acid | PubChem[1] |

| Synonyms | 3H-Perfluorobutanoic acid | PubChem[1] |

| Boiling Point | 120 °C (Predicted) | N/A |

| Density | 1.645 g/mL at 25 °C (Predicted) | N/A |

| XLogP3-AA | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Exact Mass | 195.99589827 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem (Computed)[1] |

Spectroscopic Profile: A Theoretical Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, featuring two main signals:

-

-COOH Proton: A broad singlet, typically found far downfield (>10 ppm), characteristic of a carboxylic acid proton. The chemical shift can be highly variable and is dependent on solvent and concentration.

-

-CHF- Proton: This proton at the C3 position is coupled to the fluorine atom on the same carbon and the trifluoromethyl group on the adjacent carbon. This will likely result in a complex multiplet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, each corresponding to one of the carbon atoms in the molecule. The significant electronegativity of the fluorine atoms will cause the signals for the fluorinated carbons to shift downfield.

-

C1 (-COOH): Expected in the range of 170-185 ppm, typical for a carboxylic acid carbon.

-

C2 (-CF₂-): This carbon will be significantly deshielded by the two attached fluorine atoms and will likely appear as a triplet due to C-F coupling.

-

C3 (-CHF-): This carbon will also be downfield and will appear as a doublet of quartets due to coupling with the attached fluorine and the three fluorine atoms of the CF₃ group.

-

C4 (-CF₃): The carbon of the trifluoromethyl group will be a quartet due to coupling with the three attached fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its wide chemical shift range and high sensitivity.[2] The spectrum of this compound is expected to show three distinct fluorine environments:

-

-CF₃ Group: A doublet, due to coupling with the proton on the adjacent C3 carbon. The chemical shift is anticipated in the typical range for trifluoromethyl groups.

-

-CF₂- Group: Two diastereotopic fluorine atoms, which may appear as two separate signals, each coupled to the other and to the proton on the adjacent C3 carbon, resulting in complex multiplets.

-

-CHF- Group: A complex multiplet due to coupling with the proton on the same carbon and the fluorine atoms on the adjacent C2 and C4 carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the strong absorptions of the carboxylic acid group and the C-F bonds.

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[3]

-

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹, indicative of the carbonyl group.[3]

-

C-F Stretches: Strong, intense absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹, corresponding to the various C-F bonds in the molecule.

Mass Spectrometry

In mass spectrometry, this compound will likely show a molecular ion peak (M⁺) in electron ionization (EI) mode, although it may be weak. More prominent will be fragmentation patterns resulting from the loss of the carboxyl group (-COOH) and various fluorinated fragments.

Safety and Handling

As with most highly fluorinated organic acids, this compound is a hazardous substance that requires careful handling.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion (Sub-category 1B), H314: Causes severe skin burns and eye damage.

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Always handle this compound in a well-ventilated fume hood, and ensure that appropriate personal protective equipment (PPE) is worn. An emergency eyewash and safety shower should be readily accessible.

Applications in Research and Development

While specific, documented applications of this compound are not widely published, its structure suggests significant potential as a building block in several areas:

-

Drug Discovery: The unique substitution pattern of this molecule can be used to introduce novel fluorinated motifs into drug candidates. This can be a valuable strategy for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound. The carboxylic acid functionality allows for its use in amide bond formation, a common reaction in the synthesis of pharmaceuticals.

-

Materials Science: Fluorinated compounds are known to impart unique properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered surface properties (hydrophobicity/oleophobicity). This acid could be used to create novel fluorinated monomers or as a surface modifying agent.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.

Representative Synthetic Workflow

The primary utility of this compound in a research context is as a reactant in standard organic transformations. A common application for such a molecule would be in the synthesis of amides or esters. The following diagram illustrates a generalized workflow for the synthesis of an amide, a foundational reaction in drug development.

Caption: Generalized workflow for amide synthesis using this compound.

Experimental Protocol: General Procedure for Amide Coupling

Causality and Self-Validation: The following is a generalized protocol. The choice of coupling agent is critical; HATU or EDC/HOBt are commonly used to form a highly reactive activated ester in situ, which is then readily attacked by the amine. The base (DIPEA) is essential to neutralize the acid formed during the reaction, driving the equilibrium towards the product. The reaction progress should be monitored by a suitable technique (TLC or LC-MS) to ensure completion before proceeding to the workup. The aqueous workup is designed to remove water-soluble reagents and byproducts, while the final purification by column chromatography ensures the isolation of the target amide in high purity.

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired primary or secondary amine (1.1 eq).

-

Addition of Reagents: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. In a separate flask, dissolve the coupling agent (e.g., HATU, 1.2 eq) in the same solvent and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Conclusion

This compound is a valuable, albeit less common, member of the family of fluorinated building blocks. While a comprehensive experimental dataset for this specific isomer is not yet readily available in the public domain, its structural features allow for a reliable prediction of its chemical and physical properties. Its primary value lies in its potential for creating novel molecular architectures with tailored properties in the fields of drug discovery and materials science. As synthetic methodologies continue to advance, the application of such unique building blocks is expected to grow, further expanding the chemical space available to researchers.

References

- 1. This compound | C4H2F6O2 | CID 22617161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 2,2,3,4,4,4-Hexafluorobutyric Acid in Organic Solvents

Introduction: Understanding the Unique Physicochemical Landscape of 2,2,3,4,4,4-Hexafluorobutyric Acid

This compound (HFBA), a partially fluorinated carboxylic acid, presents a unique molecular architecture that dictates its behavior in various solvent systems. With a chemical formula of C₄H₂F₆O₂ and a molecular weight of approximately 196.05 g/mol , this compound integrates a highly electronegative hexafluoro-substituted alkyl chain with a polar carboxylic acid functional group.[1] This juxtaposition of a hydrophobic, yet polarizable, fluorinated segment and a hydrophilic, hydrogen-bonding head group imparts distinct solubility characteristics that are of significant interest to researchers in drug development, materials science, and synthetic chemistry.

This technical guide provides an in-depth exploration of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, present available and inferred solubility data, and offer a detailed, field-proven experimental protocol for the precise determination of its solubility in novel solvent systems.

Theoretical Framework: The Interplay of Intermolecular Forces

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of mixing. For this compound, its solubility profile is a consequence of the interplay between several key intermolecular forces:

-

Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents like alcohols (e.g., methanol, ethanol) and other solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones, and sulfoxides).

-

Dipole-Dipole Interactions: The significant difference in electronegativity between carbon, fluorine, and oxygen atoms creates strong molecular dipoles. These dipoles can interact favorably with other polar solvent molecules, such as acetonitrile, acetone, and dichloromethane.

-

Van der Waals Forces (London Dispersion Forces): The fluorinated alkyl chain, despite its polarity, contributes significantly to the molecule's surface area and is subject to London dispersion forces. These forces are the primary mode of interaction with non-polar solvents like alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene).

The presence of the electron-withdrawing fluorine atoms enhances the acidity of the carboxylic proton, making this compound a relatively strong acid.[2] This acidity can lead to ionization in polar protic solvents, further influencing its solubility.

Solubility Profile of this compound

The following table summarizes the expected solubility of this compound in various organic solvents, categorized by solvent class.

| Solvent Class | Representative Solvents | Expected Solubility | Dominant Intermolecular Interactions |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible/Highly Soluble | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Miscible/Highly Soluble | Dipole-Dipole, Hydrogen Bond Accepting |

| Ethers | Diethyl Ether | Miscible/Highly Soluble | Dipole-Dipole, Hydrogen Bond Accepting |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Dipole-Dipole, London Dispersion |

| Aromatic | Toluene, Benzene | Soluble | London Dispersion, Induced Dipole |

| Non-Polar | Hexane, Heptane | Sparingly Soluble to Soluble | London Dispersion |

Disclaimer: This table provides an inferred solubility profile based on chemical principles and data from analogous compounds. For precise quantitative data, experimental determination is strongly recommended.

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise solubility data, the shake-flask method followed by a suitable analytical technique is the gold standard.[6] This protocol provides a robust and self-validating system for determining the equilibrium solubility of this compound.

Diagram of the Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

To a series of glass vials with chemically resistant caps (e.g., PTFE-lined), add a measured volume of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solute remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation and Sampling:

-

Remove the vials from the shaker bath and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a glass syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantitative Analysis (Example using HPLC-UV):

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

-

Chromatographic Conditions: Develop a suitable HPLC method. Given the lack of a strong chromophore, derivatization or the use of a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) may be necessary. Alternatively, if the solvent is appropriate, direct injection for GC-MS analysis could be employed.

-

Analysis: Inject the filtered saturated sample and the standard solutions into the HPLC system.

-

Calibration Curve: Plot the peak area (or height) of the standards against their known concentrations to generate a calibration curve.

-

Solubility Determination: Use the calibration curve to determine the concentration of this compound in the filtered saturated sample. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

-

Logical Relationships in Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of the target compound.

Conclusion

This compound is a specialty chemical with a solubility profile that reflects its unique molecular structure. The presence of both a highly fluorinated alkyl chain and a carboxylic acid functional group allows for significant interactions with a broad spectrum of organic solvents, from polar protic to non-polar aprotic and aromatic systems. While precise quantitative data remains sparse, the principles of intermolecular forces and data from analogous compounds strongly suggest high solubility in most common organic solvents. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a reliable and reproducible method for their determination. This understanding and the ability to precisely measure the solubility of this compound are critical for its effective application in drug development, chemical synthesis, and materials science.

References

- 1. This compound | C4H2F6O2 | CID 22617161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heptafluorobutyric acid, 99% | Fisher Scientific [fishersci.ca]

- 4. caymanchem.com [caymanchem.com]

- 5. Heptafluorobutyric acid | 375-22-4 [chemicalbook.com]

- 6. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]

thermal stability of 2,2,3,4,4,4-Hexafluorobutyric acid

An In-Depth Technical Guide to the Thermal Stability of 2,2,3,4,4,4-Hexafluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HFBA) is a fluorinated organic compound with emerging applications in pharmaceuticals and materials science. A critical parameter for its safe handling, storage, and application is its thermal stability. This guide provides a comprehensive technical overview of the thermal stability of HFBA, drawing upon established principles of perfluorinated carboxylic acid (PFCA) chemistry. While specific experimental data for this isomer is limited, this document synthesizes information from closely related compounds to provide a robust predictive framework for its decomposition behavior. We will delve into the mechanistic pathways of thermal degradation, the expected decomposition products, and the standard analytical techniques for assessing thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction to this compound

This compound, a structural isomer of heptafluorobutyric acid (HFBA), is characterized by the presence of six fluorine atoms on the butyric acid backbone. Its chemical structure is provided in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: The molecular structure of this compound (C4H2F6O2).

The high degree of fluorination in HFBA imparts unique physicochemical properties, including high acidity and thermal stability, making it a compound of interest in various scientific and industrial domains. Understanding its behavior at elevated temperatures is paramount for its application in drug synthesis, polymer chemistry, and as a component in advanced materials where thermal processing is often a key step.

Predicted Thermal Decomposition Profile of HFBA

The thermal decomposition of perfluorinated carboxylic acids (PFCAs) is a complex process that is highly dependent on the surrounding atmosphere (inert or oxidative).[1][2] Based on studies of related PFCAs like perfluorobutyric acid (PFBA) and perfluorooctanoic acid (PFOA), a general mechanistic framework for the thermal decomposition of HFBA can be proposed.[3][4]

Decomposition in an Inert Atmosphere (Pyrolysis)

Under pyrolysis conditions, typically in a nitrogen atmosphere, the decomposition of PFCAs is initiated by the elimination of hydrogen fluoride (HF).[2][3] This is followed by the formation of a transient, unstable α-lactone intermediate. This intermediate readily decarboxylates to yield a perfluoroolefin. For HFBA, the expected primary decomposition products would be hexafluorobutenes.

The proposed pyrolysis pathway for HFBA is as follows:

-

HF Elimination: The process is initiated by the removal of a molecule of hydrogen fluoride.

-

α-Lactone Formation: A strained, four-membered ring intermediate, a perfluorinated α-lactone, is formed.[3][4]

-

Decarboxylation: The α-lactone rapidly loses a molecule of carbon monoxide (CO) to form a shorter-chain perfluorinated acyl fluoride.

-

Further Decomposition: The resulting acyl fluoride can undergo further decomposition to yield various perfluorinated hydrocarbons.

Studies on PFBA have shown that CF3CF═CF2 is a dominant product of its pyrolysis.[1][2] Therefore, it is reasonable to predict that various isomers of hexafluorobutene will be major products from the pyrolysis of this compound.

Decomposition in an Oxidative Atmosphere (Combustion)

In the presence of oxygen, the decomposition of HFBA is expected to be more complete, leading to the formation of smaller, more oxidized products. The primary products of PFCA combustion at lower temperatures (below 400°C) are typically carbonyl fluoride (COF2) and carbon dioxide (CO2).[1][2] At higher temperatures, and depending on the reactor material, other products such as silicon tetrafluoride (SiF4) can be formed if quartz reactors are used.[1][2]

The presence of oxygen facilitates more efficient defluorination of the organic backbone.[1][2] Catalysts, such as platinum, can further lower the temperature required for complete combustion to COF2.[1]

Analytical Techniques for Assessing Thermal Stability

The thermal stability of HFBA can be experimentally determined using a suite of thermoanalytical techniques. The two most common and powerful methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for measuring the mass loss of a sample as a function of temperature in a controlled atmosphere.[5][6][7] This allows for the determination of the onset temperature of decomposition and the quantification of mass loss at different stages.

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated with appropriate reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., platinum or alumina).

-

Atmosphere Selection: Purge the furnace with the desired gas (high-purity nitrogen for pyrolysis or dry air/oxygen for combustion) at a constant flow rate (e.g., 50-100 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800°C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the residual mass at the end of the experiment. The first derivative of the TGA curve (DTG) is often used to more accurately determine Tmax.

Caption: A generalized workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of HFBA (2-5 mg) into a hermetically sealed aluminum pan. An inert atmosphere is typically used to prevent oxidative decomposition during the initial heating phase.

-

Atmosphere Selection: Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -20°C).

-

Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a temperature beyond the expected decomposition point.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and the peak maximum of the decomposition exotherm provide information on the thermal stability.

Caption: A generalized workflow for Differential Scanning Calorimetry (DSC).

Predicted Decomposition Pathway and Products

Based on the literature for related PFCAs, the following table summarizes the expected decomposition products of this compound under different conditions.[1][2][3][10]

| Condition | Primary Decomposition Products | Secondary Decomposition Products |

| Pyrolysis (N2) | Hexafluorobutene isomers, HF | CO, CO2, shorter-chain perfluorocarbons |

| Combustion (O2) | COF2, CO2, HF | Shorter-chain PFCAs, perfluoroalkanes |

Caption: Predicted thermal decomposition pathways of HFBA.

Practical Implications and Safe Handling

The thermal stability data of HFBA is crucial for:

-

Process Safety: Establishing maximum safe operating temperatures for reactions and purifications involving HFBA to avoid uncontrolled decomposition and the release of hazardous gases like HF and COF2.

-

Storage Conditions: While stable at ambient temperatures, prolonged storage at elevated temperatures should be avoided.

-

Drug Development: In the synthesis of active pharmaceutical ingredients (APIs), understanding the thermal liability of HFBA-containing intermediates is essential for process optimization and ensuring product purity.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. umw.edu.pl [umw.edu.pl]

- 6. photos.labwrench.com [photos.labwrench.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchers.cdu.edu.au [researchers.cdu.edu.au]

A Comprehensive Technical Guide to the Safe Handling of 2,2,3,4,4,4-Hexafluorobutyric Acid

This guide provides an in-depth analysis of the safety protocols and handling procedures for 2,2,3,4,4,4-hexafluorobutyric acid. It is intended for researchers, scientists, and professionals in drug development who work with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure a trustworthy and comprehensive resource.

Introduction to this compound

This compound (CAS No. 379-90-8) is a fluorinated organic compound with the molecular formula C₄H₂F₆O₂.[1] Its unique chemical properties, imparted by the extensive fluorination, make it a valuable reagent in various scientific applications. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety measures. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing practical, experience-based insights into its safe management in a laboratory setting.

Analysis of the Safety Data Sheet (SDS)

The Safety Data Sheet is the foundational document for chemical safety. A critical analysis of its sections provides the necessary data to build robust handling protocols.

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards include:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.

-

Skin Corrosion (Sub-category 1B): Causes severe skin burns and eye damage.

-

Serious Eye Damage (Category 1): Causes serious eye damage.

-

Corrosive to the Respiratory Tract: Inhalation of vapors or mists can cause severe irritation and chemical burns to the respiratory system.[2]

Understanding these classifications is the first step in mitigating risk. The corrosive nature of this acid is its most immediate and severe hazard.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are critical for designing safe storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₄H₂F₆O₂ | [1] |

| Molecular Weight | 196.05 g/mol | [1] |

| Boiling Point | 120 °C (248 °F) at 1,007 hPa | |

| Density | 1.645 g/mL at 25 °C (77 °F) | |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Stench | [3] |

The relatively high boiling point suggests that at room temperature, the vapor pressure may not be excessively high, but the pungent odor indicates that even small amounts can be easily detected. The density, being significantly higher than water, has implications for spill management.

Pragmatic Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is paramount to ensuring the safety of laboratory personnel.

Engineering Controls

The primary line of defense against exposure is the use of appropriate engineering controls:

-

Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize the inhalation of corrosive vapors.[2][3]

-

Safety Shower and Eyewash Station: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[2][4]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical. The following diagram outlines the decision-making process for selecting appropriate PPE when handling this acid.

References

The Environmental Odyssey of Fluorinated Butyric Acids: A Technical Guide to their Fate and Degradation

For Immediate Release

[CITY, State] – [Date] – As the scientific community intensifies its scrutiny of per- and polyfluoroalkyl substances (PFAS), this in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the environmental fate and degradation of a critical subgroup: fluorinated butyric acids. With a focus on perfluorobutanoic acid (PFBA), this document synthesizes current knowledge on their environmental persistence, transformation pathways, and analytical challenges, providing a vital resource for those working to understand and mitigate the impact of these ubiquitous compounds.

Introduction: The Rise of Short-Chain Concerns

Fluorinated butyric acids, particularly the fully fluorinated perfluorobutanoic acid (PFBA), represent a class of short-chain PFAS. These synthetic compounds have seen increased use as replacements for their long-chain counterparts, such as PFOA and PFOS, in a variety of industrial and consumer products, from stain-resistant textiles to food packaging.[1][2] PFBA is also a known breakdown product of larger PFAS molecules.[1][3] Their high water solubility and mobility distinguish them from long-chain PFAS, leading to unique environmental transport characteristics and raising significant concerns about widespread contamination of water resources.[4]

This guide provides a detailed exploration of the environmental behavior of fluorinated butyric acids, moving beyond a simple recitation of facts to explain the underlying scientific principles and experimental considerations.

Physicochemical Properties: The Key to Environmental Behavior

The environmental fate of any chemical is dictated by its physical and chemical properties. For PFBA, its defining characteristics are its high water solubility and low octanol-water partition coefficient, which govern its movement through soil and water.

| Property | Value for Perfluorobutanoic Acid (PFBA) | Reference |

| Chemical Formula | C4HF7O2 | [5] |

| Molar Mass | 214.04 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 120 °C | [5] |

| Water Solubility | High | [5] |

These properties contribute to the high mobility of PFBA in the environment, allowing it to readily leach from soils into groundwater and be transported over long distances in surface water.[4]

Abiotic Degradation: The Power of Light and Oxidation

Given the strength of the carbon-fluorine bond, fluorinated butyric acids are highly resistant to natural degradation processes. However, under specific laboratory conditions, abiotic degradation pathways, primarily through advanced oxidation processes (AOPs) and photodegradation, have been demonstrated.

Photodegradation

Direct photolysis of PFBA under ambient sunlight is negligible.[6] However, in the presence of high-energy ultraviolet (UV) light, particularly vacuum ultraviolet (VUV) irradiation at 185 nm, significant degradation can be achieved.[5] The primary mechanism involves the photodecarboxylation of the carboxylic acid head, leading to the formation of a perfluoropropyl radical. This radical then reacts with water to form shorter-chain perfluorinated carboxylic acids (PFCAs) in a stepwise removal of CF2 units.[5]

Photodegradation Pathway of PFBA

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Subsurface transport potential of perfluoroalkyl acids (PFAAs): Column experiments and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Strategic Use of 2,2,3,4,4,4-Hexafluorobutyric Acid (HFBA) in Reversed-Phase HPLC Method Development

Introduction

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis and purification of biomolecules, including peptides and proteins.[1][2] The retention and resolution of these charged analytes are critically dependent on the mobile phase composition. While Trifluoroacetic acid (TFA) is the most ubiquitous ion-pairing agent, its limitations in retaining highly polar or complex peptides necessitate the use of stronger, more effective alternatives.[1][2] This guide provides an in-depth exploration of 2,2,3,4,4,4-Hexafluorobutyric acid (HFBA), a powerful perfluorinated carboxylic acid, for advanced HPLC method development. We will detail its mechanism, comparative advantages over TFA, practical protocols for implementation, and critical considerations for mass spectrometry (MS) compatibility.

Understanding HFBA: Physicochemical Properties and Mechanism

HFBA (also known as Heptafluorobutyric acid) is a strong acid used as a post-column ion-pairing agent in analytical and preparative HPLC.[3] Its effectiveness stems from its unique chemical structure and properties.

Physicochemical Properties of HFBA

| Property | Value | Source |

| Molecular Formula | C₄HF₇O₂ | [3] |

| Molecular Weight | 214.04 g/mol | |

| pKa | ~0.4 | [3] |

| Boiling Point | 120 °C | [3] |

| Density | 1.645 g/mL | [3] |

| Aqueous pH (0.1%) | ~2.55 | [4] |

Mechanism of Action: The Ion-Pairing Model

In RP-HPLC, ion-pairing reagents are essential for retaining charged molecules on a hydrophobic stationary phase (e.g., C18 or C8).[5][6] The mechanism involves two primary interactions:

-

Neutralization and Adsorption: Positively charged analytes, such as peptides with protonated basic residues (Lysine, Arginine, Histidine), form a neutral ion-pair with the negatively charged HFBA counter-ion (HFBA⁻).[7][8]

-

Enhanced Hydrophobicity: The longer, more hydrophobic fluoroalkyl chain of HFBA, compared to TFA, imparts greater hydrophobicity to the ion-pair.[3][7] This stronger interaction with the stationary phase leads to increased retention times.[7][8]

Some models also suggest that the ion-pairing reagent adsorbs to the stationary phase, creating a "dynamic ion-exchange" surface that interacts with charged analytes.[9][10][11]

Caption: Ion-pairing mechanism of HFBA with a charged analyte in RP-HPLC.

The HFBA Advantage: A Comparative Analysis with TFA

The choice of ion-pairing reagent can dramatically alter chromatographic selectivity and resolution.[7][8] HFBA offers distinct advantages over the more commonly used TFA, particularly for challenging separations.

The primary advantage of HFBA is its increased hydrophobicity. The homologous series of perfluorinated acids demonstrates that as the alkyl chain length increases (TFA < PFPA < HFBA), the retention time of peptides, especially those with multiple positive charges, increases significantly.[7][8][12] This allows for the separation of peptides that might co-elute when using TFA.[1]

Comparative Data: HFBA vs. TFA

| Parameter | Trifluoroacetic Acid (TFA) | This compound (HFBA) | Rationale & Causality |

| Retention Strength | Weaker | Stronger | HFBA's longer fluoroalkyl chain (C₄) provides greater hydrophobicity than TFA's (C₂), leading to stronger interaction with the stationary phase.[3][7][8] |

| Selectivity | Standard | Altered, often improved | The differential increase in retention, most pronounced for basic peptides, can reverse elution orders and resolve co-eluting peaks.[7][12] |

| Peak Shape | Generally good | Good | Both acids effectively suppress silanol interactions, but HFBA's stronger pairing can further improve peak symmetry for basic analytes.[9][13] |

| MS Compatibility | Moderate (causes ion suppression) | Low (causes significant ion suppression) | Stronger ion-pairing agents are more likely to persist into the gas phase, suppressing the ionization of the target analyte.[4][14][15] |

| Volatility | High | High | Both are volatile, which is advantageous for sample recovery after purification.[12] |

Practical Guide to HPLC Method Development with HFBA

Transitioning to or developing a method with HFBA requires systematic optimization. The following workflow outlines the key steps.

Caption: Workflow for HPLC method development using HFBA.

Protocol 1: Mobile Phase Preparation

Accurate and consistent mobile phase preparation is critical for reproducible results.

Objective: To prepare standard aqueous and organic mobile phases containing 0.1% HFBA.

Materials:

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

High-purity this compound (HFBA)[13]

-

Graduated cylinders

-

Sterile, filtered solvent bottles

Procedure:

-

Mobile Phase A (Aqueous):

-

Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

-

Carefully add 1 mL of HFBA to the water. This creates a 0.1% (v/v) solution.

-

Seal the bottle and mix thoroughly by inversion.

-

Sonicate for 10-15 minutes to degas the solution.

-

-

Mobile Phase B (Organic):

-

Measure 999 mL of HPLC-grade ACN into a separate 1 L solvent bottle.

-

Carefully add 1 mL of HFBA to the ACN.

-

Seal, mix, and degas as described for Mobile Phase A.

-

Note: Typical concentrations for HFBA range from 0.025% to 0.1% (v/v).[4][15] Higher concentrations increase retention but also exacerbate MS ion suppression.[4][7]

Protocol: Separation of a Model Peptide Mixture using HFBA

This protocol provides a starting point for separating a mixture of peptides with varying charge and hydrophobicity.

Objective: To achieve baseline separation of a standard peptide mix using an HFBA-modified mobile phase.

Chromatographic Conditions:

| Parameter | Setting |

| Column | C18 Wide Pore (300 Å), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% HFBA in Water |

| Mobile Phase B | 0.1% HFBA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C[16] |

| Detection | UV at 214 nm |

| Injection Volume | 20 µL |

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 5.0 | 5 |

| 35.0 | 65 |

| 40.0 | 95 |

| 45.0 | 95 |

| 46.0 | 5 |

| 55.0 | 5 |

Expected Outcome: Peptides will elute in order of increasing hydrophobicity. Compared to a TFA-based method, all peptides will exhibit longer retention times. The relative spacing between peaks may change, potentially resolving species that co-elute with TFA.[12]

Navigating the Challenges: HFBA and Mass Spectrometry (LC-MS)

While HFBA is a powerful chromatographic tool, its use with electrospray ionization mass spectrometry (ESI-MS) presents a significant challenge: ion suppression .[4][15][17]

The strong ion-pairing of HFBA persists into the ESI source, where the non-volatile HFBA⁻ competes with the analyte for ionization, reducing the analyte's signal intensity.[14][17] This effect is often more pronounced in negative ion mode and can lead to severe contamination of the LC and MS systems.[18][19][20]

Caption: Conceptual diagram of ion suppression in ESI-MS caused by HFBA.

Strategies for Mitigation:

-

Use the Lowest Effective Concentration: Start with a low HFBA concentration (e.g., 0.025%) and only increase if chromatographically necessary.[4][15] Studies have shown that concentrations below 2 mM may not cause significant suppression for some analytes.[4]

-

Divert Flow: Use a valve to divert the LC flow to waste during column equilibration and washing to minimize the amount of HFBA entering the MS source.

-

Dedicated System: If HFBA is used frequently, dedicating an LC system to this work is highly recommended to avoid cross-contamination, especially of the degasser and tubing.[18][19][21]

-

Post-Column Reagent Addition: In some cases, post-column addition of an acid like propionic acid has been shown to enhance the signal by displacing the HFBA from the ion-pair before it enters the ESI source.[4][13]

Troubleshooting

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Excessive Retention / No Elution | HFBA concentration is too high; Gradient is not steep enough. | Decrease HFBA concentration (e.g., from 0.1% to 0.05%). Increase the gradient slope or the final %B. |

| Poor Peak Shape (Tailing) | Residual silanol interactions; Secondary interactions. | Ensure acid concentration is consistent in both Mobile Phase A and B. Increase column temperature to improve mass transfer.[16] |

| Shifting Retention Times | Poor column equilibration; Mobile phase degradation. | Ensure the column is fully equilibrated with the HFBA mobile phase before injection (at least 10-15 column volumes). Prepare fresh mobile phase daily. |

| Drastic Loss of MS Signal | Severe ion suppression. | Reduce HFBA concentration.[4] If possible, switch to a more MS-friendly modifier like formic acid and re-optimize chromatography.[14] |

| System Contamination (Ghost Peaks) | HFBA adsorption to LC/MS components. | Flush the system extensively with an appropriate solvent (e.g., high organic, potentially with a different acid).[18] In severe cases, replacement of tubing and deep cleaning of the MS source may be required.[20] |

Conclusion

This compound is a potent tool in the chromatographer's arsenal, offering superior retentivity and unique selectivity for the separation of complex peptides and proteins. Its strength lies in its ability to resolve analytes that are intractable with weaker ion-pairing agents like TFA. However, this chromatographic power comes at the cost of significant MS signal suppression. Therefore, the decision to use HFBA must be a strategic one, balancing the need for chromatographic resolution against the requirements of detection. By understanding its mechanism, employing careful method development, and implementing mitigation strategies for LC-MS, researchers can successfully leverage the power of HFBA to solve challenging analytical problems.

References

- 1. hplc.eu [hplc.eu]

- 2. renyi.hu [renyi.hu]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]

- 7. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. welch-us.com [welch-us.com]

- 10. Role of ion pairing in anionic additive effects on the separation of cationic drugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. tandfonline.com [tandfonline.com]

- 13. covachem.com [covachem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 16. ymcamerica.com [ymcamerica.com]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. ion-pair agents+mass spec - Chromatography Forum [chromforum.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for Peptide Analysis by LC-MS using 2,2,3,4,4,4-Hexafluorobutyric Acid (HFBA)

Introduction: Navigating the Challenges of Peptide Analysis with a Powerful Ion-Pairing Agent

In the landscape of biopharmaceutical and proteomics research, robust and reproducible peptide analysis by liquid chromatography-mass spectrometry (LC-MS) is paramount. While formic acid (FA) is a workhorse for many applications, its weak ion-pairing capabilities often lead to poor retention and peak shape for hydrophilic and basic peptides. Trifluoroacetic acid (TFA), a stronger ion-pairing agent, significantly improves chromatography but can cause severe ion suppression in the mass spectrometer. This application note provides a detailed guide to utilizing 2,2,3,4,4,4-Hexafluorobutyric acid (HFBA) as a potent alternative, offering enhanced chromatographic resolution while navigating the nuances of its impact on MS sensitivity.

This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide analysis workflows. We will delve into the mechanistic underpinnings of HFBA's utility, provide validated protocols for its implementation, and offer expert insights into maximizing its benefits while mitigating potential drawbacks.

The Science of HFBA in Peptide Separations: A Deeper Dive

HFBA is a strong perfluorinated carboxylic acid that serves as an effective anionic ion-pairing agent in reversed-phase chromatography.[1][2] Its utility stems from its ability to interact with positively charged residues on peptides, such as lysine, arginine, and histidine, as well as the N-terminus.[3] This interaction has several profound effects on the chromatographic process.

Mechanism of Action: More Than Just Charge Masking

The primary mechanism involves the formation of a neutral ion pair between the negatively charged HFBA and the positively charged sites on the peptide. This association increases the overall hydrophobicity of the peptide, leading to stronger retention on the non-polar stationary phase of a reversed-phase column.[3] The longer perfluorinated alkyl chain of HFBA compared to TFA results in a more hydrophobic ion pair, and consequently, a greater increase in retention time.[1]

This enhanced retention is particularly beneficial for:

-

Highly basic peptides: These molecules often have a strong positive charge and exhibit poor retention with weaker ion-pairing agents.[3]

-

Hydrophilic peptides: By increasing their hydrophobicity, HFBA allows for better separation of these otherwise poorly retained analytes.

-

Peptide mapping: The altered selectivity offered by HFBA can resolve peptides that co-elute when using other mobile phase modifiers.[4]

Caption: Mechanism of HFBA ion-pairing with a positively charged peptide.

Comparative Performance: HFBA vs. TFA and FA

The choice of mobile phase additive is a critical decision in method development. Below is a summary of the key performance characteristics of HFBA in comparison to the more commonly used TFA and FA.

| Feature | Formic Acid (FA) | Trifluoroacetic Acid (TFA) | This compound (HFBA) |

| Ion-Pairing Strength | Weak | Strong | Very Strong |

| Impact on Retention | Minimal increase | Significant increase | Very significant increase |

| Peak Shape | Can be poor for basic peptides | Generally excellent | Generally excellent |

| MS Signal Suppression | Minimal | Significant | Can be severe, but manageable[5] |

| Selectivity | Standard | Different from FA | Different from FA and TFA[1] |

| System Contamination | Low | Moderate | High, requires dedicated cleaning[6][7] |

A study comparing formic acid with a mixture of formic and heptafluorobutyric acids showed that the addition of a small amount of HFBA (0.005%) could increase peptide retention by up to 10% in acetonitrile concentration, particularly for short, highly charged, and hydrophilic peptides. However, this came at the cost of an approximately 3.75-fold reduction in MS signal.

Experimental Protocols

Part 1: Sample Preparation for Peptide Mapping

A robust sample preparation workflow is crucial for successful peptide mapping. The following is a general protocol that can be adapted for various protein samples.

Materials:

-

Protein of interest

-

Denaturation buffer (e.g., 8 M urea)

-

Reducing agent (e.g., 10 mM dithiothreitol, DTT)

-

Alkylating agent (e.g., 55 mM iodoacetamide, IAM)

-

Digestion buffer (e.g., 50 mM ammonium bicarbonate)

-

Sequencing-grade trypsin

-

Quenching solution (e.g., 10% formic acid or HFBA)

-

LC-MS grade water and acetonitrile

Procedure:

-

Denaturation: Dissolve the protein in the denaturation buffer.

-

Reduction: Add the reducing agent and incubate at 37°C for 1 hour.

-

Alkylation: Add the alkylating agent and incubate in the dark at room temperature for 1 hour.

-

Buffer Exchange: Remove the denaturation, reducing, and alkylating agents by buffer exchange into the digestion buffer using a desalting column or spin filter.

-

Digestion: Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:20 to 1:50 w/w) and incubate at 37°C for 4-18 hours.

-

Quenching: Stop the digestion by adding the quenching solution to a final concentration of 0.1-1%.

-

Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other impurities. Elute the peptides with an appropriate organic solvent mixture (e.g., 50% acetonitrile with 0.1% HFBA).

-

Final Preparation: Dry the eluted peptides in a vacuum centrifuge and reconstitute in the initial mobile phase for LC-MS analysis.

Part 2: LC-MS Analysis with HFBA

Instrumentation and Columns:

-

A well-maintained HPLC or UHPLC system with a binary or quaternary pump.

-

A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A reversed-phase column suitable for peptide separations (e.g., C18, 1.7-3.5 µm particle size, 100-300 Å pore size).

Mobile Phase Preparation:

-

Mobile Phase A: 0.05% - 0.1% HFBA in LC-MS grade water.

-

Mobile Phase B: 0.05% - 0.1% HFBA in LC-MS grade acetonitrile.

It is critical to use high-purity HFBA to minimize background noise and potential interferences. [8]

Column Conditioning and Equilibration: Due to the strong adsorption of HFBA to the stationary phase, proper column conditioning is essential for reproducible results.[9]

-

Initial Flush: If the column is new or has been used with other modifiers, flush with 100% acetonitrile for at least 30 column volumes.

-

Intermediate Flush: Flush with 50:50 acetonitrile:water for 20 column volumes.

-

Equilibration with HFBA: Equilibrate the column with the initial gradient conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B) for at least 50-100 column volumes. Equilibration is complete when the baseline is stable and retention times for replicate injections are consistent.

LC Gradient Conditions (Example for Peptide Mapping):

-

Flow Rate: 0.2 - 0.4 mL/min (analytical scale)

-

Column Temperature: 40-60°C

-

Gradient:

-

0-5 min: 2% B

-

5-65 min: 2-40% B

-

65-70 min: 40-90% B

-

70-75 min: 90% B

-

75-76 min: 90-2% B

-

76-90 min: 2% B (re-equilibration)

-

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Scan Range: m/z 300-2000

-

Data Acquisition: Data-dependent acquisition (DDA) with MS/MS fragmentation of the top 3-5 most intense ions.

Caption: A typical workflow for peptide analysis using HFBA in LC-MS.

Navigating the Challenges: Ion Suppression and System Contamination

The primary trade-off for the superior chromatographic performance of HFBA is the potential for significant ion suppression and persistent system contamination.

Mitigating Ion Suppression

While HFBA can suppress the MS signal, this effect is often manageable.[5] Strategies to minimize ion suppression include:

-

Using the lowest effective concentration of HFBA: Start with 0.05% and increase only if necessary for chromatographic performance.

-

Optimizing MS source parameters: Fine-tuning the capillary voltage, gas flows, and temperatures can help improve ionization efficiency.

-

Using a more sensitive mass spectrometer: Modern instruments can often compensate for some degree of signal suppression.

System Decontamination: A Critical Protocol

HFBA is notoriously difficult to remove from an LC-MS system.[6][7] It is strongly recommended to dedicate an LC system to ion-pairing reagents if possible. If not, a rigorous cleaning protocol is mandatory to avoid carryover into subsequent analyses.

System Flushing Protocol:

-

Remove the column: Replace it with a union.

-

Flush with a high-organic solvent: Flush all pump lines and the autosampler with 100% isopropanol or a mixture of acetonitrile, acetone, and isopropanol (1:1:1) for an extended period (several hours to overnight at a low flow rate).[10]

-

Flush with an aqueous/organic mixture: Flush the system with a 50:50 mixture of acetonitrile and water to remove both hydrophobic and ionic residues.[7]

-

Flush with the new mobile phase: Thoroughly flush the system with the mobile phase for the next analysis before installing the column.

-

Consider replacing tubing: In cases of severe contamination, it may be necessary to replace PEEK tubing and solvent frits.[6]

Troubleshooting Common Issues with HFBA

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing or Splitting) | Insufficient column equilibration; secondary interactions with the stationary phase. | Increase column equilibration time; ensure the mobile phase pH is at least 2 units away from the peptide's pI; try a different column chemistry. |

| Drifting Retention Times | Incomplete column equilibration; changes in mobile phase composition. | Extend equilibration time; prepare fresh mobile phase daily; ensure consistent mobile phase preparation. |

| Low MS Signal Intensity | Ion suppression from HFBA; suboptimal source conditions. | Use the lowest effective HFBA concentration; optimize MS source parameters; check for and clean any contamination in the MS source. |

| High Background Noise in MS | Impure HFBA; contaminated solvents or system. | Use high-purity, LC-MS grade HFBA and solvents; perform a thorough system flush. |

| Carryover in Blank Injections | Persistent HFBA contamination in the LC system, particularly the injector and column. | Implement a rigorous system and needle wash protocol with a strong organic solvent; dedicate a column for HFBA use; if severe, replace injector components and tubing.[6] |

Conclusion: A Powerful Tool for Advanced Peptide Analysis

This compound is a powerful, albeit challenging, ion-pairing agent for the LC-MS analysis of peptides. Its ability to significantly enhance the retention and resolution of difficult-to-analyze peptides makes it an invaluable tool in proteomics and biopharmaceutical characterization. By understanding the underlying principles of its action, implementing robust protocols for its use, and diligently managing the associated challenges of ion suppression and system contamination, researchers can harness the full potential of HFBA to achieve superior chromatographic separations and gain deeper insights into their complex peptide samples.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]

- 4. Peptide mapping with liquid chromatography using a basic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. help.waters.com [help.waters.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. welch-us.com [welch-us.com]

- 10. What is the best way to flush a liquid chromatography system to remove contamination? [sciex.com]

derivatization of amines with 2,2,3,4,4,4-Hexafluorobutyric anhydride for GC-MS

An Application Guide to the Derivatization of Amines with 2,2,3,4,4,4-Hexafluorobutyric Anhydride (HFBA) for GC-MS Analysis

Introduction: Overcoming the Analytical Challenges of Amines in GC-MS